molecular formula C20H28O3 B085246 19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy- CAS No. 15019-23-5

19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy-

Cat. No. B085246
CAS RN: 15019-23-5
M. Wt: 316.4 g/mol
InChI Key: VTRSPTCAMHSWBH-UIUSIFNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy- is a synthetic steroid hormone that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Nandrolone, and it is structurally similar to testosterone, the primary male sex hormone. Nandrolone has been shown to have a variety of effects on the body, including increasing muscle mass and strength, improving bone density, and reducing inflammation.

Mechanism Of Action

Nandrolone works by binding to androgen receptors in the body, which are found in a variety of tissues, including muscle, bone, and the central nervous system. Once bound to these receptors, Nandrolone stimulates the production of proteins that are involved in muscle growth and repair, leading to an increase in muscle mass and strength.

Biochemical And Physiological Effects

Nandrolone has a variety of biochemical and physiological effects on the body. It has been shown to increase protein synthesis, which is essential for muscle growth and repair. It also increases the production of red blood cells, which can improve oxygen delivery to the muscles and other tissues. In addition, Nandrolone has been shown to have anti-inflammatory effects, which can reduce pain and swelling in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Nandrolone in lab experiments is that it has been extensively studied and its effects are well understood. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using Nandrolone in lab experiments. For example, its effects can be dose-dependent, which means that the results of experiments can vary depending on the dosage used. In addition, Nandrolone can have a variety of side effects, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on Nandrolone. One area of interest is its potential use in treating medical conditions such as osteoporosis and anemia. Another area of interest is its potential use in improving athletic performance, although this is a controversial topic. Additionally, there is ongoing research into the mechanisms of action of Nandrolone, which could lead to the development of new drugs that are more effective and have fewer side effects. Overall, Nandrolone is a promising compound that has the potential to be used in a variety of scientific research applications.

Synthesis Methods

Nandrolone can be synthesized from testosterone through a process known as dehydrogenation. This involves removing a hydrogen atom from the 19th carbon position of the testosterone molecule, which results in the formation of Nandrolone.

Scientific Research Applications

Nandrolone has been widely used in scientific research to study its effects on the body. It has been shown to have a variety of beneficial effects, including increasing muscle mass and strength, improving bone density, and reducing inflammation. It has also been studied for its potential use in treating a variety of medical conditions, including osteoporosis, anemia, and wasting syndrome.

properties

CAS RN

15019-23-5

Product Name

19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy-

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(5R,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h4,6,13,15-18,23H,3,5,7-11H2,1-2H3/t13-,15+,16-,17-,18+,19+,20+/m1/s1

InChI Key

VTRSPTCAMHSWBH-UIUSIFNCSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3C=CC(=O)C4)C)O

SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C)O

Origin of Product

United States

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